(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate

CAS No.: 90481-33-7

Cat. No.: VC2229332

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90481-33-7 |

|---|---|

| Molecular Formula | C9H17NO4 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | tert-butyl (3S,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m0/s1 |

| Standard InChI Key | MAXQBMZDVBHSLW-BQBZGAKWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)O |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)O |

Introduction

Chemical Identity and Structure

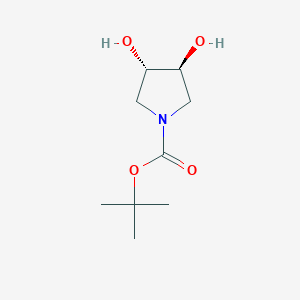

(3S,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate belongs to the class of pyrrolidine derivatives and is categorized as a heterocyclic compound with significant chirality in its structure. The molecular formula is C9H17NO4, with a calculated molecular weight of 203.236 g/mol . The compound features a five-membered pyrrolidine ring with two hydroxyl groups at the 3 and 4 positions, both in the S configuration, creating a specific trans arrangement. The nitrogen of the pyrrolidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines.

The stereochemistry of the compound is critical to its function, with the 3S,4S configuration providing specific spatial orientation of the hydroxyl groups. This particular stereochemical arrangement enables the molecule to participate in stereoselective interactions with various biological targets and catalytic systems. The compound is also known by its systematic name 1-pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3S,4S) .

Structural Identifiers

The following table summarizes the key identifiers for (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate:

| Identifier | Value |

|---|---|

| CAS Number | 90481-33-7 |

| Molecular Formula | C9H17NO4 |

| Molecular Weight | 203.236 g/mol |

| Systematic Name | 1-Pyrrolidinecarboxylic acid, 3,4-dihydroxy-, 1,1-dimethylethyl ester, (3S,4S) |

Synthesis Methods

The synthesis of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate typically employs asymmetric synthesis techniques to ensure the correct stereochemistry at the 3S and 4S positions of the pyrrolidine ring. Several synthetic routes have been developed to access this valuable chiral building block.

Applications in Research and Industry

(3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate has emerged as a valuable compound in various scientific and industrial applications, particularly in pharmaceutical research and asymmetric synthesis.

Pharmaceutical Research

The compound serves as an important building block in medicinal chemistry, contributing to the development of pharmaceuticals and other bioactive molecules. Its well-defined stereochemistry makes it particularly useful for the synthesis of compounds that must interact with specific biological targets in a stereoselective manner. Many enzyme active sites and receptor binding pockets can distinguish between different stereoisomers, with one isomer often showing significantly higher activity than others.

The pyrrolidine scaffold is found in numerous natural products and pharmaceuticals, and the specific 3S,4S-dihydroxypyrrolidine motif can serve as a key structural feature in compounds designed to mimic or interact with carbohydrates, peptides, or other biomolecules. This makes the compound valuable for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Asymmetric Synthesis

Beyond its direct incorporation into bioactive molecules, (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can also function as a chiral auxiliary or catalyst in asymmetric synthesis. The compound's defined stereochemistry can be exploited to direct the stereochemical outcome of reactions on other molecules, leading to the formation of new stereocenters with high selectivity.

Research Applications

As a biochemical reagent, this compound is used in various life science related research applications. It can serve as a standard for analytical methods, a probe for biological studies, or a starting material for the preparation of labeled compounds used in metabolic and pharmacokinetic studies.

Biological Activity and Mechanism of Action

The biological activity of (3S,4S)-tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate primarily stems from its ability to interact with specific biological targets such as enzymes or receptors. The presence of hydroxyl groups at the 3 and 4 positions enhances its ability to form hydrogen bonds with these targets, potentially leading to inhibition or modulation of their activity.

The compound's structural features make it particularly suited for interactions with carbohydrate-processing enzymes, as the dihydroxypyrrolidine motif can mimic the structure of sugars. This structural mimicry allows the compound to competitively bind to the active sites of glycosidases, glycosyltransferases, and other enzymes involved in carbohydrate metabolism.

Additionally, the Boc-protected nitrogen provides a handle for further functionalization, allowing researchers to develop derivatives with enhanced activity or specificity for particular biological targets. The compound's well-defined stereochemistry ensures that these interactions occur in a predictable and consistent manner, which is essential for rational drug design and structure-activity relationship studies.

| Quantity | Price (EUR) |

|---|---|

| 100 mg | €71.00 |

| 250 mg | €104.00 |

| 500 mg | €167.00 |

| 1 g | €228.00 |

| 5 g | €978.00 |

| 10 g | €1,376.00 |

| 25 g | €2,641.00 |

This pricing structure reflects the compound's specialized nature and the technical challenges associated with its stereoselective synthesis. The significant price increase with quantity indicates economies of scale in production, but also suggests that the compound remains relatively expensive to synthesize even at larger scales.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume